Isonicotinaldehyde 1-oxide CAS number 7216-42-4
Isonicotinaldehyde 1-oxide CAS number 7216-42-4
Technical Monograph: Isonicotinaldehyde 1-Oxide (CAS 7216-42-4) A Critical Scaffold for Medicinal Chemistry and Organometallic Ligand Design [1]
Part 1: Executive Summary
Isonicotinaldehyde 1-oxide (4-Pyridinecarboxaldehyde N-oxide) is a pivotal heterocyclic building block characterized by its dual electrophilic nature and unique electronic "push-pull" dynamics.[1][2] Unlike its parent pyridine, the N-oxide moiety activates the ring system toward both nucleophilic and electrophilic substitutions depending on conditions, while the aldehyde functionality serves as a versatile handle for condensation reactions.
This compound finds its most critical application as the direct precursor to pyridinium aldoximes (e.g., Obidoxime, HI-6), which are the standard-of-care antidotes for organophosphate nerve agent poisoning.[1] Furthermore, its ability to act as an O-donor ligand makes it valuable in the synthesis of Metal-Organic Frameworks (MOFs) and transition metal catalysts.[1]
Part 2: Physicochemical Profile
Table 1: Chemical Specifications
| Parameter | Data |
| CAS Number | 7216-42-4 |
| IUPAC Name | 1-Oxidopyridin-1-ium-4-carbaldehyde |
| Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
| Physical State | Crystalline Solid (often supplied as off-white to yellow powder) |
| Melting Point | 150–152 °C |
| Solubility | Soluble in water, alcohols, DCM; sparingly soluble in non-polar solvents.[1][3][4] |
| Stability | Hygroscopic; store under inert atmosphere (N₂/Ar). |
Part 3: Synthetic Architectures
Two primary routes exist for the synthesis of Isonicotinaldehyde 1-oxide: the Industrial "Green" Route (using H₂O₂/AcOH) and the Laboratory Precision Route (using mCPBA).
Protocol A: The "Green" Route (Scale-Up Compatible)
Best for: Large-scale preparation where cost and atom economy are prioritized.[1]
Mechanism: In situ generation of peracetic acid performs a nucleophilic attack on the pyridine nitrogen lone pair.[5]
Step-by-Step Methodology:
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Reagent Prep: In a round-bottom flask equipped with a reflux condenser, dissolve Isonicotinaldehyde (1.0 eq) in Glacial Acetic Acid (solvent volume approx. 5-10 mL per gram of substrate).
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Oxidant Addition: Slowly add 30% Hydrogen Peroxide (H₂O₂) (1.5 – 2.0 eq) dropwise at room temperature.
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Reaction: Heat the mixture to 70–80°C for 6–12 hours. Monitor via TLC (MeOH:DCM 1:9) for the disappearance of the starting pyridine.
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Workup: Concentrate the solution under reduced pressure to remove acetic acid.
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Neutralization: Dilute the residue with a minimum amount of water and neutralize carefully with saturated Na₂CO₃ or NaHCO₃ to pH 7–8.
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Isolation: Extract exhaustively with Chloroform or DCM (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-oxide.
-
Purification: Recrystallize from ethanol/ether if necessary.
Protocol B: The Precision Route (mCPBA)
Best for: High-value, small-scale synthesis requiring mild conditions and high functional group tolerance.[1]
Step-by-Step Methodology:
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Dissolution: Dissolve Isonicotinaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (N₂).
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Addition: Cool the solution to 0°C in an ice bath. Add m-Chloroperoxybenzoic acid (mCPBA) (1.1 – 1.2 eq, 77% max purity grade) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Quench & Wash: Dilute with additional DCM. Wash the organic phase with 10% aqueous Na₂SO₃ (to quench excess peroxide) followed by saturated NaHCO₃ (2x) to remove the m-chlorobenzoic acid byproduct.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. This method typically yields >90% purity without further chromatography.
Visualization: N-Oxidation Mechanism
Figure 1: Mechanistic pathway for the oxidation of isonicotinaldehyde using peracids (mCPBA or in situ peracetic acid).
Part 4: Reactivity & Mechanistic Insights
The N-oxide group introduces a dipole that significantly alters the reactivity profile of the pyridine ring.[1]
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Ring Activation: The N-oxide oxygen can donate electron density back into the ring (resonance), making positions 2 and 4 susceptible to electrophilic attack (e.g., nitration). Conversely, the inductive withdrawal makes positions 2 and 6 susceptible to nucleophilic attack.
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Aldehyde "Super-Electrophilicity": The electron-withdrawing nature of the cationic nitrogen (N⁺) enhances the electrophilicity of the C4-aldehyde carbonyl, making it highly reactive toward nucleophiles like hydroxylamine.
Key Application: Synthesis of AChE Reactivators (Oximes)
The reaction of Isonicotinaldehyde 1-oxide with hydroxylamine yields the corresponding aldoxime . This is the fundamental step in creating antidotes for nerve agents (Sarin, VX).
Protocol for Oxime Formation:
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Mix: Combine Isonicotinaldehyde 1-oxide (1 eq) and Hydroxylamine Hydrochloride (1.1 eq) in Ethanol/Water (1:1).
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Base: Add Sodium Acetate (1.1 eq) to buffer the solution.
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Heat: Reflux for 1-2 hours.
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Crystallize: Cool to precipitate the oxime (often the anti-isomer is preferred for biological activity).
Visualization: Oxime Condensation Pathway
Figure 2: Condensation mechanism converting the aldehyde to the bioactive oxime functionality.[1]
Part 5: Safety & Handling (SDS Summary)
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Storage: Store at 2-8°C under inert gas. The compound is sensitive to light and moisture.
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Incompatibility: Avoid strong reducing agents (can revert to pyridine) and strong acid chlorides (can cause Boekelheide rearrangement leading to 2-functionalized pyridines).
References
-
Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry, 18(5), 534–551. Link
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Kuca, K., et al. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicity Research, 6(7-8), 565-570.[1][6] Link
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Padgett, C. W., et al. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData, 5(10), x201335. Link
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Sharghi, H., & Sarvari, M. H. (2000). A mild and versatile method for the preparation of oximes by use of calcium oxide. Journal of Chemical Research. Link
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Sigma-Aldrich. Safety Data Sheet: 4-Pyridinecarboxaldehyde N-oxide. Link
Sources
- 1. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Isonicotinaldehyde 1-oxide | C6H5NO2 | CID 81636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Buy Isonicotinaldehyde 1-oxide | 7216-42-4 [smolecule.com]
- 6. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]



